molecular formula C11H6F3NO3 B2854890 8-(Trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-ol CAS No. 249737-08-4

8-(Trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-ol

Cat. No.: B2854890
CAS No.: 249737-08-4
M. Wt: 257.168
InChI Key: SDUKUMVNTNHRKF-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-ol is a fluorinated organic compound with the molecular formula C11H6F3NO3 and a molecular weight of 257.17 g/mol. This compound is characterized by the presence of a trifluoromethyl group and a dioxolo ring fused to a quinoline core, making it a unique structure in the realm of organic chemistry.

Preparation Methods

The synthesis of 8-(Trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-ol typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

8-(Trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the quinoline core.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

8-(Trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: This compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways . The exact molecular targets and pathways depend on the specific application being studied .

Comparison with Similar Compounds

8-(Trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-ol can be compared with other fluorinated quinoline derivatives. Similar compounds include:

    8-(Trifluoromethyl)quinoline: Lacks the dioxolo ring, making it less complex.

    6-Hydroxyquinoline: Does not have the trifluoromethyl group, resulting in different chemical properties.

    8-(Trifluoromethyl)-[1,3]dioxolo[4,5-g]quinoline: Similar structure but without the hydroxyl group.

The uniqueness of this compound lies in its combination of the trifluoromethyl group, dioxolo ring, and hydroxyl group, which confer distinct chemical and biological properties .

Properties

IUPAC Name

8-(trifluoromethyl)-5H-[1,3]dioxolo[4,5-g]quinolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO3/c12-11(13,14)6-2-10(16)15-7-3-9-8(1-5(6)7)17-4-18-9/h1-3H,4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUKUMVNTNHRKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=CC(=O)N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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